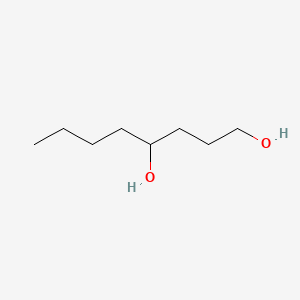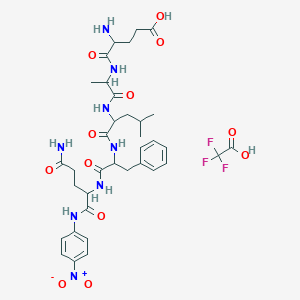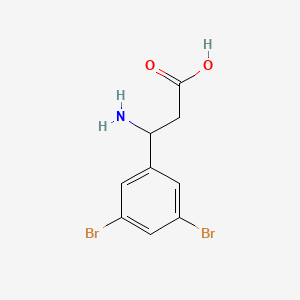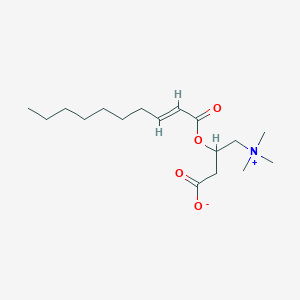
1,4-Octanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Octanediol, also known as octane-1,4-diol, is a diol with the molecular formula C8H18O2. It is a colorless, viscous liquid that belongs to the family of alkanediols, which are compounds containing two hydroxyl (OH) groups. This compound is used in various industrial applications, including the production of polymers, cosmetics, and pharmaceuticals.
Métodos De Preparación
1,4-Octanediol can be synthesized through several methods. One common approach involves the hydrogenation of esters of suberic acid. This process typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions . Another method involves the reduction of 1,4-octanedione using reducing agents like sodium borohydride or lithium aluminum hydride . Industrial production often employs microbial fermentation, hydrolysis, and hydrogenolysis of biomass-derived compounds .
Análisis De Reacciones Químicas
1,4-Octanediol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,4-Octanediol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Octanediol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it effective as an antimicrobial agent by disrupting microbial cell membranes . Additionally, its hydroxyl groups enable it to participate in hydrogen bonding, which is crucial for its role in polymerization reactions .
Comparación Con Compuestos Similares
1,4-Octanediol can be compared with other alkanediols, such as:
1,8-Octanediol: Similar in structure but with hydroxyl groups at the 1 and 8 positions.
1,4-Butanediol: A shorter-chain diol used in the production of polyurethanes and as a solvent.
1,6-Hexanediol: Another alkanediol with hydroxyl groups at the 1 and 6 positions.
This compound stands out due to its unique balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
octane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-5-8(10)6-4-7-9/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELAVKWPGRMFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472047 |
Source


|
| Record name | 1,4-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51916-47-3 |
Source


|
| Record name | 1,4-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)





![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)


![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)
